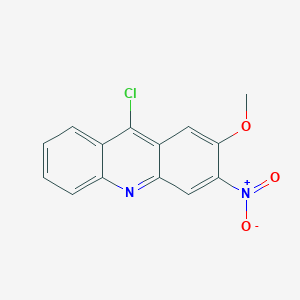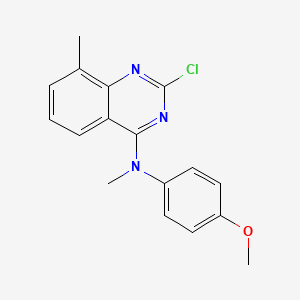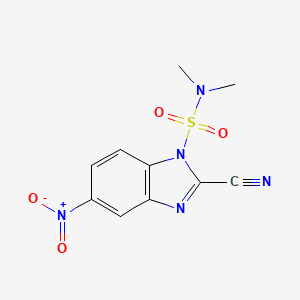
2-Cyano-N,N-dimethyl-5-nitro-1H-benzimidazole-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-N,N-dimethyl-5-nitro-1H-benzo[d]imidazole-1-sulfonamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N,N-dimethyl-5-nitro-1H-benzo[d]imidazole-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the nitration of benzimidazole to introduce the nitro group. This is followed by the introduction of the cyano group through a cyanation reaction. The final step involves the sulfonation of the compound to introduce the sulfonamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities. Solvent recovery systems and waste management protocols are also crucial to ensure the process is environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-N,N-dimethyl-5-nitro-1H-benzo[d]imidazole-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups in place of the sulfonamide group.
Applications De Recherche Scientifique
2-Cyano-N,N-dimethyl-5-nitro-1H-benzo[d]imidazole-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 2-Cyano-N,N-dimethyl-5-nitro-1H-benzo[d]imidazole-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The cyano group can form covalent bonds with nucleophilic sites in proteins, inhibiting their function. The sulfonamide group can mimic natural substrates of enzymes, leading to competitive inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyano-N,N-dimethyl-5-nitro-1H-benzo[d]imidazole: Lacks the sulfonamide group but shares other functional groups.
N,N-Dimethyl-5-nitro-1H-benzo[d]imidazole-1-sulfonamide: Lacks the cyano group.
2-Cyano-5-nitro-1H-benzo[d]imidazole-1-sulfonamide: Lacks the N,N-dimethyl group.
Uniqueness
2-Cyano-N,N-dimethyl-5-nitro-1H-benzo[d]imidazole-1-sulfonamide is unique due to the presence of all three functional groups (cyano, nitro, and sulfonamide) in a single molecule. This combination of groups imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
88422-28-0 |
|---|---|
Formule moléculaire |
C10H9N5O4S |
Poids moléculaire |
295.28 g/mol |
Nom IUPAC |
2-cyano-N,N-dimethyl-5-nitrobenzimidazole-1-sulfonamide |
InChI |
InChI=1S/C10H9N5O4S/c1-13(2)20(18,19)14-9-4-3-7(15(16)17)5-8(9)12-10(14)6-11/h3-5H,1-2H3 |
Clé InChI |
RUEDPCGILPAVEY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B12928384.png)
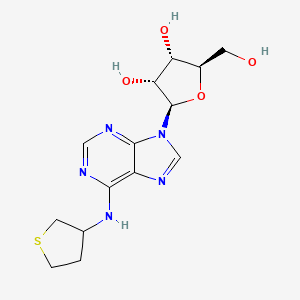
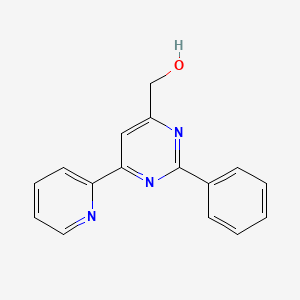
![2-Chloro-4-((1R,3S,5R)-1,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12928408.png)
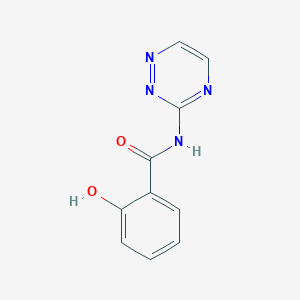
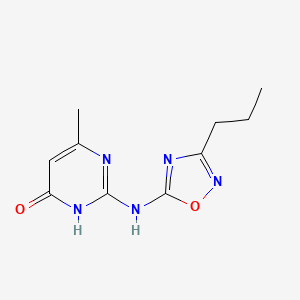
![2-(Aminomethyl)octahydro-1H-3,5,1-(epiethane[1,1,2]triyl)cyclobuta[cd]pentalen-2-ol](/img/structure/B12928417.png)

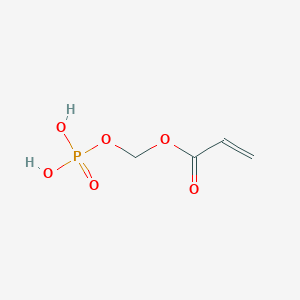
![Butanenitrile, 4-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-](/img/structure/B12928450.png)
